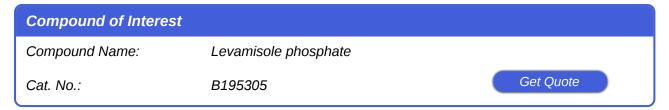


Detecting Levamisole Phosphate Residues in Tissues: A Guide to Analytical Methods

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of **Levamisole phosphate** residues in various animal tissues. Levamisole is a widely used anthelmintic drug in veterinary medicine, and monitoring its residue levels in food-producing animals is crucial for ensuring food safety. The following sections detail validated methods for the accurate quantification of Levamisole, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques.

Overview of Analytical Approaches

The determination of Levamisole residues in complex biological matrices like animal tissues requires robust analytical methods that offer high sensitivity, selectivity, and accuracy. The most frequently employed methods include chromatographic techniques coupled with various detectors.

- High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for the quantification of Levamisole.[1] It offers good sensitivity and is a cost-effective technique for routine monitoring.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for residue analysis due to its superior sensitivity, specificity, and ability to confirm



the identity of the analyte.[2][3] This method is particularly useful for detecting very low concentrations of residues and for regulatory compliance.

- Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of Levamisole residues.[4]
- Enzyme-Linked Immunosorbent Assay (ELISA) can be employed as a rapid screening tool
 for a large number of samples, although positive results typically require confirmation by a
 more definitive method like LC-MS/MS.[5][6]

Quantitative Data Summary

The performance of various analytical methods for the determination of Levamisole residues in different tissues is summarized in the tables below. These tables provide a comparative overview of key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

Table 1: Performance of LC-MS/MS Methods for Levamisole Residue Analysis



Tissue Type	LOQ (µg/kg)	Recovery (%)	Reference
Chicken Muscle	0.005	96.3 - 110.1	[7]
Porcine Muscle	0.005	96.3 - 110.1	[7]
Liver (Bovine, Ovine, Caprine, Porcine, Poultry)	2	>75.0	[2]
Kidney (Bovine, Ovine, Caprine, Porcine, Poultry)	2	>75.0	[2]
Fat	0.005	96.3 - 110.1	[7]
Poultry Muscle (Chicken, Duck, Goose)	0.16 - 0.22	86.77 - 96.94	[8]
Animal Livers (Chicken, Duck, Rabbit, Pig)	5	76 - 106	[4]

Table 2: Performance of HPLC-UV Methods for Levamisole Residue Analysis

Tissue Type	LOQ (ng/g)	Recovery (%)	Reference
Muscle (Sheep, Pigs, Poultry)	4	89	[9]
Liver (Sheep, Pigs, Poultry)	4	84	[9]
Kidney (Sheep, Pigs, Poultry)	4	85	[9]
Fat (Sheep, Pigs, Poultry)	4	84	[9]
Chicken Tissues	Not Specified	Not Specified	[1]



Experimental Protocols

This section provides detailed protocols for the extraction and analysis of Levamisole residues from animal tissues using LC-MS/MS and HPLC-UV.

Protocol 1: LC-MS/MS Method for Levamisole in Poultry and Livestock Tissues

This protocol is based on a method developed for the determination of Levamisole in chicken muscle, porcine muscle, liver, kidney, and fat.[3][7][10]

- 1. Sample Preparation and Extraction
- Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
- Extraction: Add 8 mL of acetonitrile/methanol (95:5, v/v) containing 1% formic acid. Homogenize the mixture for 1 minute and then centrifuge at 8000 rpm for 10 minutes.
- Collection: Transfer the supernatant to a clean tube.
- Re-extraction: Repeat the extraction step with another 8 mL of the extraction solvent.
 Combine the supernatants.
- Clean-up: Add 10 mL of acetonitrile-saturated n-hexane to the combined supernatant, vortex for 30 seconds, and centrifuge. Discard the upper n-hexane layer.
- Evaporation: Evaporate the remaining extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the mobile phase. Filter the solution through a 0.22 μm syringe filter before injection into the LC-MS/MS system.
- 2. LC-MS/MS Analytical Conditions
- LC Column: Astec Cyclobond I 2000 DMP column or equivalent.
- Mobile Phase: A gradient of 100 mM ammonium acetate and acetonitrile.



- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
- Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for Levamisole.

Protocol 2: HPLC-UV Method for Levamisole in Animal Tissues

This protocol is a general procedure for the determination of Levamisole in muscle, liver, kidney, and fat of sheep, pigs, and poultry.[9]

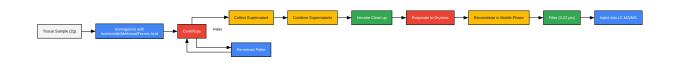
- 1. Sample Preparation and Extraction
- Homogenization: Weigh 5.0 g of minced tissue into a 50 mL centrifuge tube.
- Internal Standard: Add a known amount of an appropriate internal standard (e.g., thiabendazole).
- Extraction: Add 20 mL of chloroform and homogenize for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.
- Collection: Transfer the chloroform layer to a clean tube.
- Evaporation: Evaporate the extract to dryness under nitrogen.
- Solid-Phase Extraction (SPE) Clean-up:
 - Condition a Supelco Si SPE column with methanol and chloroform.
 - Dissolve the residue in chloroform and load it onto the SPE column.
 - Wash the column with chloroform-hexane.
 - Elute the analyte with methanol.



- Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
- 2. HPLC-UV Analytical Conditions
- HPLC Column: LiChrospher 60 RP-Select B column or equivalent.
- Mobile Phase: Methanol/0.05 M ammonium acetate buffer (55:65, v/v).
- Flow Rate: 1.0 mL/min.
- · Detection: UV detector at 220 nm.
- Injection Volume: 20 μL.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.



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Caption: LC-MS/MS sample preparation workflow.



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Caption: HPLC-UV sample preparation workflow.

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